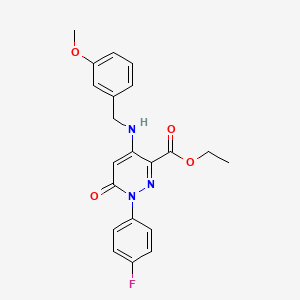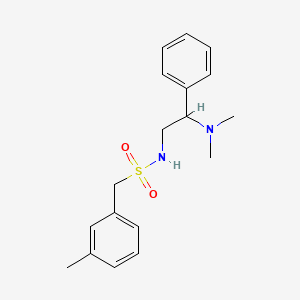![molecular formula C16H16ClN3O4 B2480273 N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide CAS No. 2117998-37-3](/img/structure/B2480273.png)
N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves chemical optimizations to achieve high specificity and potency. For instance, a compound with similar structural features, N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride, was developed through a series of optimizations for its affinity at the histamine H3 receptor, showcasing a structured approach to synthesizing such complex molecules (Nirogi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide has been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectral data. These methods confirm the presence of specific functional groups and the overall structure of the molecule, essential for understanding its chemical behavior and interactions (Özlem Temiz-Arpacı et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have demonstrated significant biological activities, such as antimicrobial effects against various strains of bacteria and yeast, indicating the potential utility of these molecules in developing new therapeutic agents (Özlem Temiz-Arpacı et al., 2005). Furthermore, the reaction of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor highlights its chemical properties in non-biological applications (Nasser & Sathiq, 2016).
Physical Properties Analysis
The physical properties of compounds like N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide, such as solubility, melting point, and stability, play a crucial role in their application and efficacy. These properties are typically determined through experimental measurements and are critical for formulation and delivery in potential pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to understanding the potential applications of N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide. Studies on related molecules have shown a range of activities, from antimicrobial to corrosion inhibition, indicating a broad spectrum of potential chemical properties that could be leveraged for various applications (Nasser & Sathiq, 2016).
Applications De Recherche Scientifique
Wake-Promoting Activity : Nirogi et al. (2019) identified a compound closely related to N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide, which is a potent inverse agonist at the histamine H3 receptor with wake-promoting effects. This compound has shown potential therapeutic utility in treating human sleep disorders without significant side effects (Nirogi et al., 2019).
Antifungal Properties : Bardiot et al. (2015) discovered that certain derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide exhibit fungicidal properties against Candida and Aspergillus species, indicating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).
Antimicrobial Activity : A study by Temiz‐Arpacı et al. (2005) synthesized a series of benzoxazole derivatives with morpholin-4-yl acetamide and found broad-spectrum antimicrobial activity, particularly against various Candida species (Temiz‐Arpacı et al., 2005).
Corrosion Inhibition : Nasser and Sathiq (2016) explored the use of N-[Morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound showed high inhibition efficiency, suggesting its potential application in corrosion protection (Nasser & Sathiq, 2016).
Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2015) synthesized quinazolinyl acetamide derivatives, exhibiting notable analgesic and anti-inflammatory activities, suggesting their potential for pain relief and inflammation treatment (Alagarsamy et al., 2015).
Propriétés
IUPAC Name |
N-[3-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-10(21)18-11-3-2-4-12(9-11)20-15(22)13(17)14(16(20)23)19-5-7-24-8-6-19/h2-4,9H,5-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYZCOKOZRPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C(=C(C2=O)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide](/img/structure/B2480193.png)


![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one](/img/structure/B2480196.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2480199.png)
![4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2480202.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2480203.png)


![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)
